molecular formula C16H22O2S2 B428870 3,3'-bis[5-tert-butyl-2(5H)-thiophenone]

3,3'-bis[5-tert-butyl-2(5H)-thiophenone]

Cat. No.: B428870
M. Wt: 310.5g/mol
InChI Key: SZWAIPPJKMZPOG-UHFFFAOYSA-N
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Description

3,3'-Bis[5-tert-butyl-2(5H)-thiophenone] is a dimeric thiophenone derivative characterized by two 2(5H)-thiophenone moieties linked at the 3-positions, each substituted with a tert-butyl group at the 5-position. The compound belongs to the broader class of thiophenones, which are sulfur-containing heterocycles with a ketone group. Thiophenones are notable for their electronic properties, photochemical reactivity, and applications in pharmaceuticals and materials science. The tert-butyl substituent enhances steric bulk and may influence solubility, stability, and reactivity by mitigating steric hindrance and electronic effects .

Properties

Molecular Formula

C16H22O2S2

Molecular Weight

310.5g/mol

IUPAC Name

2-tert-butyl-4-(2-tert-butyl-5-oxo-2H-thiophen-4-yl)-2H-thiophen-5-one

InChI

InChI=1S/C16H22O2S2/c1-15(2,3)11-7-9(13(17)19-11)10-8-12(16(4,5)6)20-14(10)18/h7-8,11-12H,1-6H3

InChI Key

SZWAIPPJKMZPOG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1C=C(C(=O)S1)C2=CC(SC2=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1C=C(C(=O)S1)C2=CC(SC2=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Thiophenones share a core structure but differ in substituents, which dictate their electronic and steric profiles. Key analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3,3'-Bis[5-tert-butyl-2(5H)-thiophenone] 5-tert-butyl groups at both rings C₁₈H₂₄O₂S₂ 336.52 Enhanced steric bulk; potential for reduced photolysis due to tert-butyl groups
2(5H)-Thiophenone Unsubstituted C₄H₄OS 100.14 High photolytic reactivity; atmospheric lifetime <1 day at altitudes >0 km
5-Methyl-2(5H)-thiophenone 5-methyl group C₅H₆OS 114.16 Increased volatility; detected in food chemistry systems (e.g., meat flavorants)
TF310 (Brominated thiophenone) 3-methoxy-4-oxobutanoic acid side chain C₁₀H₁₁BrO₃S 291.22 Low toxicity; inhibits bacterial quorum sensing with therapeutic index >10
3-Hydroxy-4-methyl-2(5H)-thiophenone 3-hydroxy, 4-methyl substituents C₅H₆O₂S 130.16 Degradation product of cephalosporins; implicated in antibiotic stability

Key Findings :

  • Steric Effects: The tert-butyl groups in 3,3'-bis[5-tert-butyl-2(5H)-thiophenone] likely reduce reactivity compared to smaller substituents (e.g., methyl or unsubstituted derivatives) by hindering nucleophilic attack or photochemical ring-opening .
  • Photochemical Stability: Unsubstituted 2(5H)-thiophenone undergoes rapid photolysis (<1 day in the atmosphere) due to UV-induced ring-opening to form episulfides or biradicals . The tert-butyl analog may exhibit slower degradation due to reduced accessibility of the thiophenone ring.
  • Toxicity: Brominated thiophenones (e.g., TF310) demonstrate that side chains (e.g., methoxy or carboxylic acid groups) reduce toxicity while retaining bioactivity, a principle that may extend to tert-butyl derivatives .

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